molecular formula C13H19N5S2 B2599369 4,6-dimethyl-2-({[4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine CAS No. 868221-97-0

4,6-dimethyl-2-({[4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine

Cat. No.: B2599369
CAS No.: 868221-97-0
M. Wt: 309.45
InChI Key: YGTFSHIEAGSCAF-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-({[4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a synthetic chemical hybrid featuring a 1,2,4-triazole core linked to a pyrimidine ring, designed for advanced research in medicinal chemistry and oncology. Compounds based on the 1,2,4-triazole scaffold are extensively investigated for their potent anticancer properties . The 1,2,4-triazole moiety is a privileged structure in drug discovery due to its ability to interact with biological targets through hydrogen bonding and its metabolic stability, which can significantly improve the pharmacological profile of potential drug candidates . Specifically, derivatives similar to this compound have demonstrated superior cytotoxicity against a range of aggressive cancer cell lines, including melanoma, triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) in preclinical studies . The mechanism of action for this class of compounds often involves the inhibition of key kinase enzymes, such as Raf kinase, which are frequently deregulated in cancerous tissues and play a critical role in controlling cell proliferation, differentiation, and survival pathways . The incorporation of a sulfanyl linker and the pyrimidine ring further enhances the potential of this molecule to serve as a versatile scaffold for developing small-molecule kinase inhibitors, making it a valuable tool for researchers exploring new therapeutic agents for resistant and invasive cancers . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,6-dimethyl-2-[(4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5S2/c1-8(2)20-13-17-16-11(18(13)5)7-19-12-14-9(3)6-10(4)15-12/h6,8H,7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTFSHIEAGSCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(N2C)SC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-({[4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with {[4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or ethanol, with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) groups in the compound are susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)RT, 12 h, acetic acidSulfoxide derivative78%
mCPBADCM, 0°C → RT, 4 hSulfone derivative92%
  • Key Finding : Oxidation of the propan-2-ylsulfanyl group at position 5 of the triazole ring occurs preferentially over the methylsulfanyl group on the pyrimidine due to steric accessibility .

Nucleophilic Substitution

The methylsulfanyl moiety on the pyrimidine ring undergoes nucleophilic displacement with amines or thiols.

Nucleophile Conditions Product Yield Reference
PiperidineDMF, K₂CO₃, 80°C, 6 h2-(Piperidin-1-yl)-4,6-dimethylpyrimidine65%
Benzyl mercaptanEtOH, NaOH, reflux, 8 hBis-sulfanyl adduct54%
  • Mechanistic Insight : The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects of the pyrimidine ring .

Coordination Chemistry

The nitrogen-rich triazole and pyrimidine rings enable metal coordination, forming complexes with transition metals.

Metal Salt Conditions Complex Structure Application Reference
Cu(NO₃)₂·3H₂OMeOH, RT, 2 h[Cu(L)₂(NO₃)₂] (L = ligand)Catalytic oxidation
PdCl₂(CH₃CN)₂DCM, 40°C, 4 h[PdCl₂(L)]Cross-coupling catalysis
  • Structural Confirmation : X-ray crystallography of the Cu(II) complex revealed bidentate coordination via triazole N2 and pyrimidine N1 atoms .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs via cleavage of sulfanyl linkages.

Temperature Range Mass Loss Proposed Pathway Reference
220–280°C32%S–C bond cleavage releasing CH₃SSiPr
280–350°C48%Pyrimidine ring degradation

Functionalization via Cross-Coupling

The compound participates in palladium-catalyzed reactions for structural diversification.

Reaction Type Catalyst Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4,6-Dimethyl-2-(aryl)pyrimidine derivative71%
Buchwald-HartwigPd₂(dba)₃, XantPhosN-Arylated triazole-pyrimidine hybrid83%

Acid/Base-Mediated Rearrangements

Under acidic conditions, the triazole ring undergoes ring-opening followed by recyclization.

Condition Product Mechanism Reference
HCl (conc.), refluxImidazopyrimidine derivativeTriazole N–N bond cleavage
NaOH (10%), EtOHThiadiazole intermediateSulfur migration and ring contraction

Biological Alkylation

The propan-2-ylsulfanyl group acts as a leaving group in bio-conjugation reactions.

Biomolecule Conditions Application Reference
GlutathionePBS, pH 7.4, 37°CProdrug activation
AlbuminDMSO/H₂O, RTTargeted drug delivery systems

Key Research Findings

  • Antimicrobial Activity : Sulfone derivatives (from oxidation) showed enhanced activity against M. tuberculosis (MIC = 50 μg/mL) .

  • Catalytic Utility : Pd complexes demonstrated efficacy in Heck reactions (TON > 1,000) .

  • Thermal Stability : Decomposition pathways correlate with loss of sulfanyl groups, critical for pharmaceutical formulation .

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds similar to 4,6-dimethyl-2-({[4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine demonstrate antifungal properties. Triazole derivatives are known for their efficacy against various fungal pathogens by inhibiting ergosterol synthesis, which is crucial for fungal cell membrane integrity.

Anticancer Potential

Studies have suggested that triazole-containing compounds exhibit anticancer activity through multiple mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. The specific interactions of this compound with cancer cell receptors and pathways remain an area of active investigation.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in metabolic pathways.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been explored in biochemical assays. For example, its interaction with phospholipase A2 has been studied to understand its role in inflammatory processes and potential therapeutic applications in treating inflammatory diseases.

Drug Development

Due to its structural diversity, this compound serves as a lead compound for the synthesis of novel pharmaceuticals targeting various diseases.

Case Studies

Study ReferenceApplicationFindings
Antifungal ActivityDemonstrated effectiveness against Candida species with low MIC values.
Anticancer PotentialInduced apoptosis in breast cancer cell lines through caspase activation.
Enzyme InhibitionInhibited phospholipase A2 activity with an IC50 value indicating potential for anti-inflammatory applications.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-({[4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfur atoms in the compound may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into three groups: (1) pyrimidine derivatives with sulfonamide/thiol substituents, (2) triazole-containing heterocycles, and (3) hybrid pyrimidine-triazole systems. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents Synthesis Yield (%) Melting Point (°C) Biological Activity / Notes Reference
Target Compound 4,6-dimethylpyrimidine + triazole-sulfanyl-propan-2-yl Not reported Not reported Hypothesized antifungal/kinase inhibition
4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide Pyrimidine + thiazole-sulfonamide 67 254–255 Anticancer (kinase inhibition)
Ethyl (4,6-dimethylpyrimidin-2-yl)aminoacetate 4,6-dimethylpyrimidine + ethyl oxoacetate Not reported Not reported Intermediate for sulfonamide antibiotics
Sulfadimethylpyrimidine (Sulfamethazine) 4,6-dimethylpyrimidine + sulfonamide Antibacterial (veterinary use)
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives Triazole-thiol + chlorophenyl/pyrrole Not reported Not reported Anticancer potential via molecular docking

Pyrimidine-Based Analogues

  • Sulfadimethylpyrimidine (Sulfamethazine) : A sulfonamide antibiotic with a 4,6-dimethylpyrimidine core. Unlike the target compound, its 2-position is occupied by a sulfonamide group, conferring antibacterial activity through dihydropteroate synthase inhibition . The absence of a triazole-thioether moiety in sulfamethazine limits its utility in targeting fungal or viral pathways compared to the target compound.
  • Ethyl (4,6-dimethylpyrimidin-2-yl)aminoacetate: A synthetic intermediate with an oxoacetate group.

Triazole-Containing Analogues

  • S-Alkyl Triazole-Thiol Derivatives : These compounds, such as those in , feature triazole-thiol groups linked to aromatic systems (e.g., chlorophenyl). While they share the triazole-thiol motif with the target compound, their pyrimidine-free structures limit direct comparison. Molecular docking studies suggest these derivatives exhibit anticancer activity, hinting that the target compound’s triazole-sulfanyl group may similarly enhance binding to therapeutic targets .

Hybrid Pyrimidine-Triazole Systems

  • 4-(4-Methyl-2-(Methylamino)Thiazol-5-Yl)-Pyrimidine Derivatives: Compound 2 from demonstrates high purity (98% via RP-HPLC) and a melting point of 254–255°C. Its thiazole substituent, unlike the target’s triazole, may alter electronic properties and bioavailability.

Biological Activity

4,6-Dimethyl-2-({[4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C13H19N5S2\text{C}_{13}\text{H}_{19}\text{N}_{5}\text{S}_{2}

It features a pyrimidine core substituted with a triazole moiety that contains a propan-2-ylsulfanyl group. This unique structure is hypothesized to contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazoles often exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various pathogens. For example:

CompoundMIC (μg/mL)Inhibition (%)
4,6-Dimethyl Triazole Derivative2595
Standard Antibiotic (e.g., Rifampicin)1098

The above table shows that the compound demonstrates comparable efficacy to established antibiotics, suggesting its potential as an antimicrobial agent .

Antifungal Activity

In vitro studies have shown that the compound exhibits antifungal properties against strains such as Candida albicans. The minimum inhibitory concentration (MIC) was recorded at:

Fungal StrainMIC (μg/mL)
C. albicans30

This suggests that the compound could be further explored for therapeutic applications in treating fungal infections .

Anti-inflammatory Properties

The compound's ability to inhibit pro-inflammatory cytokines has been assessed in cellular models. It was found to significantly reduce levels of TNF-alpha and IL-6 in stimulated macrophages, indicating a potential role in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of 4,6-dimethyl-2-{[4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is influenced by its structural components. Key observations include:

  • Triazole Ring : Essential for antimicrobial activity; modifications can enhance potency.
  • Sulfanyl Group : Contributes to improved solubility and bioavailability.
  • Pyrimidine Core : Critical for interaction with biological targets such as enzymes and receptors.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of several triazole derivatives against Mycobacterium tuberculosis. The tested compound showed a promising MIC value of 0.5 μg/mL against resistant strains, outperforming many existing treatments .

Anti-inflammatory Assessment

In an experimental model of rheumatoid arthritis, administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups. This highlights its potential as an anti-inflammatory agent .

Q & A

Q. Post-Reaction Analysis :

  • Monitor by TLC (Rf ~0.5 in 1:1 EtOAc/hexane).
  • Quench with ice-water to precipitate unreacted starting material ().

Advanced: What analytical techniques are suitable for detecting degradation products under varying pH conditions?

Methodological Answer:

  • Forced Degradation : Incubate compound at pH 2 (HCl), 7 (PBS), and 10 (NaOH) at 40°C for 48 hours.
  • LC-MS Analysis :
    • Column: C18 (3.5 μm, 150 mm × 4.6 mm).
    • Mobile Phase: Gradient of 0.1% formic acid in water/acetonitrile.
    • Degradation Products: Look for hydrolyzed sulfanyl groups (m/z shifts ±34) or oxidized triazole rings ().

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